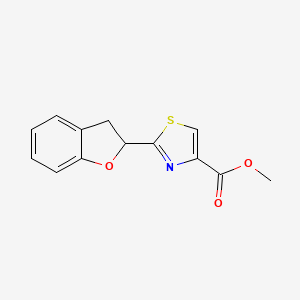
2,6-dimethyl-1-(4-phenylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-(4-phenylphenyl)piperidine can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. The achiral isomer is predominantly produced in this reaction . Another method involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-(4-phenylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
科学的研究の応用
2,6-Dimethyl-1-(4-phenylphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2,6-dimethyl-1-(4-phenylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to exhibit anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, affecting central nervous system functions .
類似化合物との比較
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl substituent.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
Uniqueness
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
2,6-dimethyl-1-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-15-7-6-8-16(2)20(15)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3 |
InChIキー |
LQOJGQYYMBCFPS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C2=CC=C(C=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)


![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)

![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)



